REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][C:8](Br)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[C:12]1([OH:18])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C([O-])([O-])=O.[Cs+].[Cs+].C1(C(O)=O)C2C(=CC=CC=2)C=CC=1>C(OCC)(=O)C.C1(C)C=CC=CC=1>[O:18]([C:8]1[CH:9]=[CH:10][C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])=[CH:6][CH:7]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
2.5 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)Br
|
Name
|
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
Cs2CO3
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
(CuOTf)2 PhH
|
Quantity
|
0.0625 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.5 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
0.125 mmol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The remaining molecular sieves were stirred with another portion of dichloromethane for 1 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was then sealed with a septum
|
Type
|
CUSTOM
|
Details
|
purged with argon
|
Type
|
TEMPERATURE
|
Details
|
heated to 110 C
|
Type
|
CUSTOM
|
Details
|
under argon until the aryl halide was consumed
|
Type
|
ADDITION
|
Details
|
dichloromethane was added
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by filtration
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with 5% aqueous NaOH
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was then extracted three times with dichloromethane
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Mg2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to give the crude product
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography (2% EtOAc/hexane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=C(C=C1)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 457 mg | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |